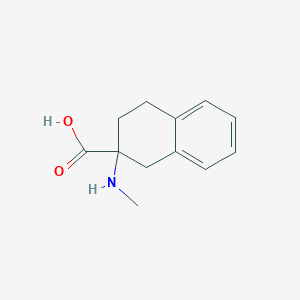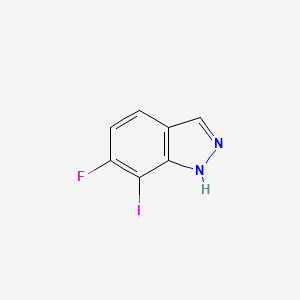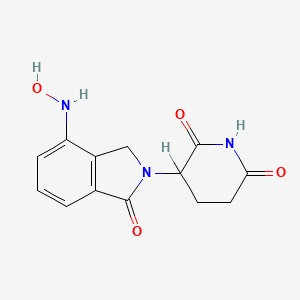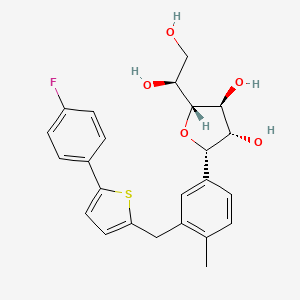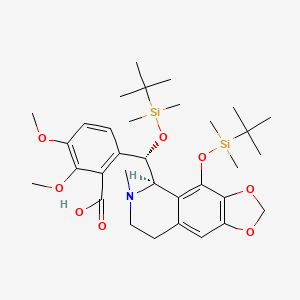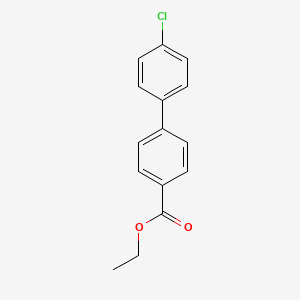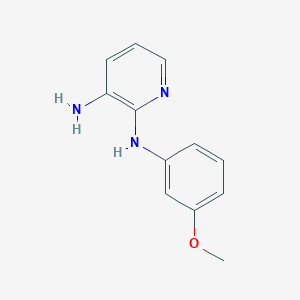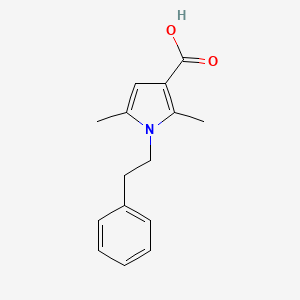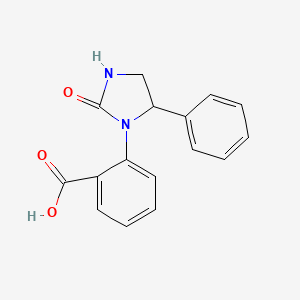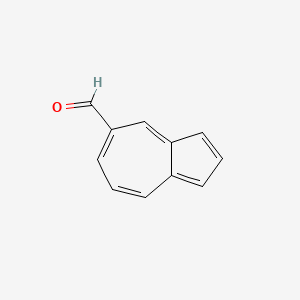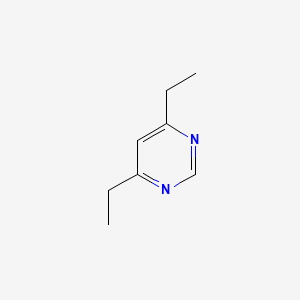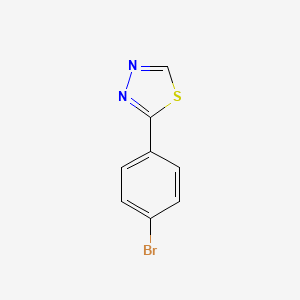
2-(4-Bromophenyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of materials with specific electronic properties.
Wirkmechanismus
The biological activity of 2-(4-Bromophenyl)-1,3,4-thiadiazole is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . In cancer cells, it may interfere with cell proliferation pathways, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)-thiazol-2-amine: Another heterocyclic compound with a bromophenyl group, known for its antifungal activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness: 2-(4-Bromophenyl)-1,3,4-thiadiazole stands out due to its specific structural features that confer unique biological activities. Its thiadiazole ring system is particularly effective in interacting with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H5BrN2S |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |
InChI-Schlüssel |
ONJVHBYVYOIMLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


